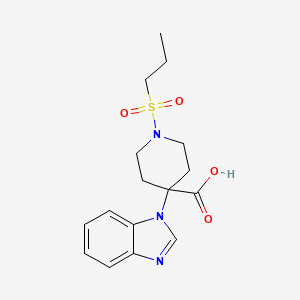![molecular formula C25H24N2O B5292075 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)
2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plants. It has been used in traditional medicine for centuries and has gained significant attention in recent years due to its potential therapeutic properties. Harmine has been studied extensively for its ability to modulate various biological systems and has shown promising results in treating several diseases.
Mecanismo De Acción
Harmine exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes, including monoamine oxidase A and B, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which may contribute to 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline's antidepressant and anxiolytic effects. Harmine has also been shown to interact with various receptors in the brain, including the serotonin 5-HT2A receptor, which may contribute to its psychedelic effects.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Harmine has also been shown to have anti-inflammatory effects, which may contribute to its potential in treating inflammatory diseases. Additionally, 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmine has several advantages and limitations for use in lab experiments. One advantage is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. Additionally, 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline has a relatively low toxicity, which makes it a safer option for use in experiments. However, 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline's psychedelic effects may make it difficult to use in certain experiments, and its effects on various biological systems may be difficult to isolate and study.
Direcciones Futuras
There are several future directions for research on 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is its potential in treating various psychiatric disorders. Further research is needed to determine the optimal dosages and administration methods for 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline in treating these disorders. Additionally, 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline's potential in treating infectious diseases and cancer should be further explored. Finally, more research is needed to understand the mechanisms of 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline's effects on various biological systems, which may lead to the development of new treatments for a variety of diseases.
Métodos De Síntesis
Harmine can be synthesized in a variety of ways, including extraction from plants or chemical synthesis. The chemical synthesis of 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline involves the condensation of 2,3,4,9-tetrahydro-1H-beta-carboline with 3-benzyloxybenzaldehyde in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Harmine has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and neuroprotective effects. Harmine has also been studied for its potential in treating various psychiatric disorders, including depression, anxiety, and addiction. Additionally, 2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antimicrobial properties and has been studied as a potential treatment for infectious diseases.
Propiedades
IUPAC Name |
2-[(3-phenylmethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c1-2-7-19(8-3-1)18-28-21-10-6-9-20(15-21)16-27-14-13-23-22-11-4-5-12-24(22)26-25(23)17-27/h1-12,15,26H,13-14,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROFWGLSOWNZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-8-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5291995.png)
![(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5292007.png)
![N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5292014.png)
![3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5292019.png)
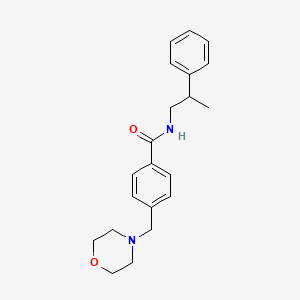
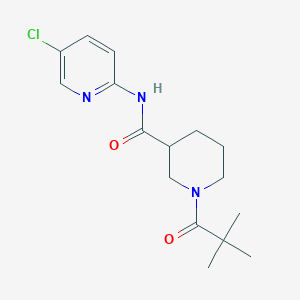
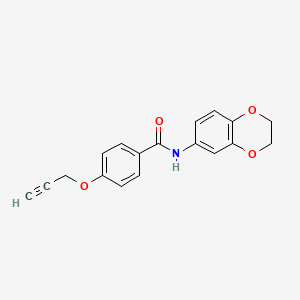
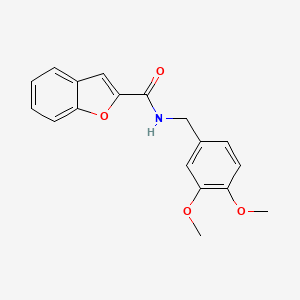
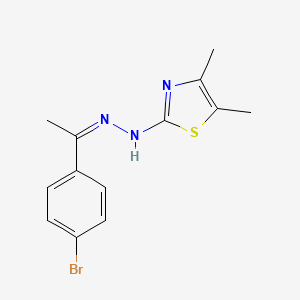
![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)
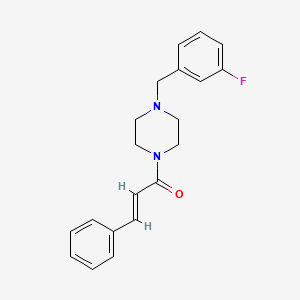
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)
